Dialchilgliceroli
Dialkylglycerols (DG) are a class of chemical compounds characterized by the presence of two alkyl groups attached to a glycerol backbone. These molecules are versatile in their applications, often utilized as emulsifiers and surfactants due to their ability to stabilize oil-in-water or water-in-oil systems. DGs can be produced through various synthesis methods, including esterification reactions between glycerol and alkyl halides.
Their unique properties make dialkylglycerols suitable for use in a wide range of industries. In cosmetics, they enhance the stability and texture of skincare products by improving emulsion consistency. In food manufacturing, DGs serve as effective emulsifiers, ensuring homogeneous distribution of fat particles throughout liquid formulations to improve product shelf life and mouthfeel.
Moreover, dialkylglycerols can be employed in pharmaceutical applications where their ability to reduce interfacial tension is crucial for formulation processes. The chemical structure also allows them to function effectively under varying environmental conditions, making them a reliable choice across diverse industrial sectors.

Struttura | Nome chimico | CAS | MF |
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1,2-O-Dioctadecyl-rac-glycerol | 6076-38-6 | C39H80O3 |
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Glycerol 1,3-diglycerolate Diacrylate | 60453-84-1 | C15H24O9 |
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Hexaglyceryl distearate | 34424-97-0 | C45H88O9 |
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2,3-Bis(octadecyloxy)propan-1-ol | 13071-61-9 | C39H80O3 |
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Polyglyceryl 3 Dioleate | 9007-48-1 | C36H70O14 |
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Emerest 2452 | 66082-42-6 | C45H88O9 |
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Triglycerol Monolaurate | 244139-90-0 | C21H42O8 |
Letteratura correlata
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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